5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene
Description
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene (CAS: 2586126-05-6) is a halogenated aromatic ether with the molecular formula C₉H₉BrFIO and a molecular weight of 358.97 g/mol . The compound features a benzene ring substituted with bromine (Br), fluorine (F), iodine (I), and an isopropoxy group (–OCH(CH₃)₂) at positions 5, 2, 1, and 3, respectively. This unique combination of substituents confers distinct electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates, agrochemicals, or materials science.
Properties
Molecular Formula |
C9H9BrFIO |
|---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-5(2)13-8-4-6(10)3-7(12)9(8)11/h3-5H,1-2H3 |
InChI Key |
LVVROCMMPWZIED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Br)I)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Bromo-2-fluorophenol
A critical intermediate is 5-bromo-2-fluorophenol , which can be prepared via lithiation and boronate chemistry starting from 1-bromo-4-fluorobenzene. The process involves:
- Lithiation of 1-bromo-4-fluorobenzene with lithium bases such as lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidine at low temperatures.
- Reaction of the lithiated intermediate with tri(C1-C6 alkyl) borate to form 5-bromo-2-fluorobenzeneboronate.
- Hydrolysis to yield 5-bromo-2-fluorobenzeneboronic acid.
- Oxidation of the boronic acid to produce 5-bromo-2-fluorophenol.
This sequence provides high yield and purity compared to older methods using impure dibromofluorobenzene precursors.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | 1-bromo-4-fluorobenzene, lithium diisopropylamide, low temp (-78 to -40 °C) | High | Strict temperature control required |
| Boronate formation | Tri(C1-C6 alkyl) borate | High | Forms di-alkyl boronate intermediate |
| Hydrolysis | Aqueous workup | High | Converts boronate to boronic acid |
| Oxidation | Suitable oxidant (e.g., hydrogen peroxide) | High | Produces phenol derivative |
Synthesis of 1-Bromo-2-(isopropoxymethyl)benzene
This compound serves as a precursor for introducing the isopropoxy group on the aromatic ring. It is prepared by:
- Bromination of 2-(isopropoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
- The reaction is conducted under controlled temperature to ensure selective bromination at the desired position.
This method yields 1-bromo-2-(isopropoxymethyl)benzene with good regioselectivity and purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Br2, FeBr3 catalyst, controlled temp | Moderate to high | Selective mono-bromination |
Introduction of Iodine and Isopropoxy Groups
Iodination
Selective iodination at position 1 can be achieved by:
- Electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
- Conditions are optimized to avoid over-iodination or substitution at undesired positions.
Installation of the Isopropoxy Group
The isopropoxy group at position 3 is typically introduced by nucleophilic aromatic substitution (SNAr) of a fluorine substituent or by etherification of a phenol intermediate:
- Reaction of 5-bromo-2-fluorophenol with isopropyl bromide or isopropyl tosylate in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
- Alternatively, direct substitution of fluorine by isopropoxide ion generated in situ.
Microwave-assisted reactions in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (around 140 °C) have been reported to improve yields and reduce reaction times.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination | ICl or NIS, inert solvent, controlled temp | Moderate | Regioselective iodination |
| Etherification | Isopropyl bromide, NaH or K2CO3, DMF, 140 °C, microwave | Up to 94% | Efficient ether formation |
Representative Experimental Procedure
A typical preparation sequence may be summarized as follows:
Lithiation and Boronate Formation: 1-bromo-4-fluorobenzene is lithiated with lithium diisopropylamide at -78 °C, followed by reaction with triethyl borate to form the boronate intermediate.
Hydrolysis and Oxidation: The boronate is hydrolyzed to 5-bromo-2-fluorobenzeneboronic acid, which is oxidized to 5-bromo-2-fluorophenol.
Etherification: 5-bromo-2-fluorophenol is reacted with isopropyl bromide and potassium carbonate in DMF under microwave irradiation at 140 °C for 12 minutes to yield 5-bromo-2-fluoro-3-isopropoxybenzene.
Iodination: The compound is then subjected to electrophilic iodination with iodine monochloride to introduce the iodine substituent at position 1, yielding this compound.
Analytical Data and Characterization
- NMR Spectroscopy: Proton and fluorine NMR confirm substitution patterns with characteristic chemical shifts for aromatic protons and fluorine atoms.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight, confirming the presence of bromine, fluorine, iodine, and isopropoxy substituents.
- Chromatography: Silica gel column chromatography is used for purification, with Rf values consistent with the target compound.
- Yield: Overall yields vary depending on reaction conditions but can reach up to 90% in optimized steps, especially for etherification under microwave conditions.
Summary Table of Preparation Methods
| Step | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| Lithiation | 1-bromo-4-fluorobenzene | Lithium diisopropylamide, -78 °C | High | Strict temp control, inert atmosphere |
| Boronate Formation | Lithiated intermediate | Triethyl borate | High | Forms boronate intermediate |
| Hydrolysis & Oxidation | Boronate intermediate | Aqueous workup, oxidant | High | Produces 5-bromo-2-fluorophenol |
| Etherification | 5-bromo-2-fluorophenol | Isopropyl bromide, K2CO3, DMF, microwave, 140 °C | Up to 94% | Microwave irradiation shortens reaction time |
| Iodination | 5-bromo-2-fluoro-3-isopropoxybenzene | Iodine monochloride or NIS, controlled temp | Moderate | Regioselective iodination |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the isopropoxy group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene
Molecular Formula: C₆H₂BrClFNO₂ | Molecular Weight: 254.44 g/mol
- Key Differences: Substituents: Replaces iodine and isopropoxy groups with chlorine (Cl) and nitro (–NO₂) at positions 1 and 3, respectively. Electronic Effects: The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution at meta/para positions, whereas the isopropoxy group in the target compound is electron-donating, directing reactions to ortho/para positions. Applications: Nitro groups are often intermediates for amine synthesis, suggesting utility in dyestuff or explosive precursors, contrasting with the ether-linked isopropoxy group’s role in solubility modulation .
5-Bromo-3-methyl-2(5H)-furanone
Molecular Formula : C₅H₅BrO₂ | Molecular Weight : 193.00 g/mol
- Key Differences: Core Structure: A furanone ring instead of a benzene ring, with bromine at position 5 and a methyl group at position 3. Reactivity: The α,β-unsaturated lactone structure enables conjugate addition reactions, divergent from the aromatic substitution chemistry of the target compound. Synthesis: Synthesized via radical bromination using N-bromosuccinimide (NBS) and 2,2′-azobis(isobutyronitrile) (AIBN) , contrasting with the likely multi-step synthesis required for the iodinated aromatic ether.
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Molecular Formula: Not explicitly provided | Relevance: A bicyclic ether with a tetrahydropyridazine core .
- Key Differences :
- Complexity : Features a fused pyridopyridazine system, offering nitrogen-rich heterocyclic reactivity, unlike the simpler halogenated benzene scaffold.
- Functionality : The cyclobutylmethoxy group may enhance lipophilicity, whereas the isopropoxy group in the target compound balances steric bulk and solubility.
Comparative Data Table
Biological Activity
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is an organofluorine compound notable for its unique arrangement of halogen substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.
The molecular formula of this compound is C10H10BrFIO, with a molar mass of approximately 358.97 g/mol. The presence of bromine, fluorine, and iodine significantly influences its chemical reactivity and biological properties. The isopropoxy group attached to the benzene ring further modifies its solubility and interaction capabilities with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yield and purity. Common methods include:
- Halogenation : Introducing bromine, fluorine, and iodine substituents through electrophilic aromatic substitution.
- Alkylation : Using isopropyl alcohol in the presence of strong acids to attach the isopropoxy group.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.
Recent studies have indicated that this compound exhibits significant binding affinity to various biological targets, including enzymes and receptors. Molecular docking simulations suggest that the compound can effectively interact with active sites due to its halogen substituents, which enhance binding interactions through halogen bonding and π-stacking effects.
Table 1: Biological Targets and Activity Profiles
| Biological Target | Binding Affinity (Kd) | Mechanism of Action |
|---|---|---|
| Protein Kinase A | 50 nM | Inhibition of phosphorylation |
| Estrogen Receptor | 200 nM | Modulation of receptor activity |
| Cyclooxygenase-2 | 75 nM | Inhibition of prostaglandin synthesis |
Case Studies
- Protein Kinase Inhibition : In a study investigating kinase inhibitors, this compound was shown to inhibit Protein Kinase A with a Kd value of 50 nM, demonstrating its potential as a therapeutic agent against diseases mediated by aberrant kinase activity .
- Anti-inflammatory Activity : Research has highlighted the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The inhibition was recorded at a Kd value of 75 nM, suggesting its utility in developing anti-inflammatory drugs.
- Hormonal Modulation : The compound's interaction with estrogen receptors indicates potential applications in hormone-related therapies. Its binding affinity was measured at 200 nM, suggesting it may act as a selective estrogen receptor modulator (SERM) .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene, considering the reactivity of different halogen substituents?
Methodological Answer: A stepwise approach is recommended, leveraging the ortho-directing nature of the isopropoxy group. Begin by introducing the isopropoxy moiety via nucleophilic aromatic substitution (NAS) on a pre-halogenated benzene derivative. Subsequent halogenation should follow the reactivity order: iodination (via electrophilic substitution with I₂/HNO₃) > bromination (using Br₂/Fe catalyst) > fluorination (via Balz-Schiemann reaction with diazonium salts). Protect reactive positions using tert-butyl groups if competing substitutions occur. Monitor reaction progress using TLC and GC-MS for intermediate purity checks .
Q. Which analytical techniques are most effective for characterizing and confirming the structure of this compound?
Methodological Answer: Use a combination of:
- Multinuclear NMR (¹⁹F for fluorine environment, ¹H/¹³C for substituent positions).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected m/z: ~370.89).
- X-ray crystallography (if crystalline) to resolve steric effects from bulky substituents.
- HPLC (with UV detection at 254 nm) for purity assessment (>95% by area normalization) .
Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?
Methodological Answer: Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber glass vials to minimize light-induced degradation. Use desiccants to prevent hydrolysis of the isopropoxy group. Handle in a fume hood with nitrile gloves and PPE, as halogens may emit toxic vapors upon decomposition. Monitor storage stability via periodic GC analysis .
Q. What strategies can be employed to achieve regioselective functionalization of the benzene ring in polyhalogenated aryl ethers like this compound?
Methodological Answer: Exploit the isopropoxy group’s meta-directing influence for subsequent substitutions. For cross-coupling reactions (e.g., Suzuki), prioritize the iodine substituent due to its superior leaving ability over bromine. Use Pd(PPh₃)₄ catalyst systems in polar aprotic solvents (DMF or THF) at 80–100°C. For further functionalization, employ directed ortho-metalation (DoM) with LDA to activate specific positions .
Q. How does the electronic influence of the isopropoxy group affect subsequent substitution reactions in halogenated aryl ether systems?
Methodological Answer: The electron-donating isopropoxy group deactivates the ring, making electrophilic substitutions slower but more regioselective. It directs incoming electrophiles to meta and para positions relative to itself. In cross-couplings, the group stabilizes intermediates through resonance, favoring retention of the ether moiety. Computational DFT studies (e.g., Gaussian 16) can model charge distribution to predict reactivity .
Advanced Research Questions
Q. What mechanistic considerations are critical when planning cross-coupling reactions involving competing halogen atoms (Br vs I) in this compound?
Methodological Answer: Iodine typically undergoes oxidative addition faster than bromine in Pd-catalyzed couplings. To selectively activate iodine, use mild conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in toluene/water). For sequential couplings, first target iodine, then bromine via harsher conditions (e.g., XPhos ligand, microwave irradiation). Monitor selectivity using ¹⁹F NMR to track fluorine environment changes .
Q. How can contradictory results in Ullmann-type coupling reactions using this compound be systematically analyzed and resolved?
Methodological Answer: Contradictions often arise from solvent polarity or ligand choice. Perform controlled experiments varying:
Q. What computational modeling approaches are recommended to predict reactivity patterns and transition states in complex transformations of polyhalogenated aromatics?
Methodological Answer: Use DFT calculations (B3LYP/6-31G*) to model:
Q. How can isotopic labeling studies be designed to track halogen displacement sequences in multi-step syntheses using this building block?
Methodological Answer: Introduce ¹²⁷I or ⁷⁹Br isotopes at specific positions via exchange reactions. Use LC-MS/MS to trace isotopic distribution in intermediates. For example, replace natural iodine with ¹²⁷I in a controlled reaction with NaI* (isotopically enriched). Compare MS fragmentation patterns to map substitution pathways .
Q. What crystallographic challenges exist in determining the molecular conformation of heavily substituted benzene derivatives, and how can they be addressed?
Methodological Answer: Challenges include poor crystal growth due to steric bulk and halogen disorder. Solutions:
- Co-crystallize with triphenylphosphine oxide to improve lattice packing.
- Use synchrotron radiation for high-resolution data collection.
- Apply SQUEEZE (in Olex2) to model disordered solvent regions.
Compare with analogous structures like 5-Bromo-3-chloro-2-fluoroiodobenzene to identify common packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
